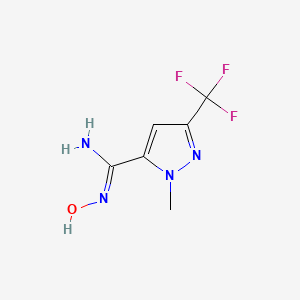
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, also known as CPI-455, is a small molecule inhibitor that targets histone demethylase enzymes. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide targets the Jumonji C (JmjC) domain-containing histone demethylase enzymes, which are involved in the removal of methyl groups from histone proteins. Histone demethylases play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide binds to the active site of these enzymes and inhibits their activity, leading to the accumulation of methylated histones and altered gene expression.
Biochemical and Physiological Effects
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide treatment also leads to the downregulation of genes that are involved in cancer progression, such as MYC and BCL2. In addition, N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is its specificity for histone demethylase enzymes. This specificity allows for targeted inhibition of these enzymes, leading to altered gene expression and anti-tumor activity. However, one of the limitations of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is its potential toxicity. High doses of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide have been shown to cause liver toxicity in preclinical models, which may limit its clinical utility.
Direcciones Futuras
There are several future directions for the development of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide and other histone demethylase inhibitors. One direction is the development of more potent and specific inhibitors that can overcome the limitations of current inhibitors. Another direction is the identification of biomarkers that can predict the response of cancer cells to histone demethylase inhibitors. This information can be used to identify patients who are most likely to benefit from treatment with these inhibitors. Finally, the combination of histone demethylase inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, may enhance their anti-tumor activity and improve patient outcomes.
Conclusion
In conclusion, N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a small molecule inhibitor that targets histone demethylase enzymes and has potential therapeutic applications in cancer treatment. Its specificity for these enzymes allows for targeted inhibition and altered gene expression, leading to anti-tumor activity. However, its potential toxicity and limitations must be addressed before it can be used clinically. Future research is needed to develop more potent and specific inhibitors, identify biomarkers, and explore combination therapies.
Métodos De Síntesis
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with hydroxylamine to yield N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide.
Aplicaciones Científicas De Investigación
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of histone demethylase enzymes, which play a critical role in the epigenetic regulation of gene expression. By inhibiting these enzymes, N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can alter the expression of genes that are involved in cancer progression, leading to the suppression of tumor growth.
Propiedades
IUPAC Name |
N'-hydroxy-2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c1-13-3(5(10)12-14)2-4(11-13)6(7,8)9/h2,14H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTNSOBENWAKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


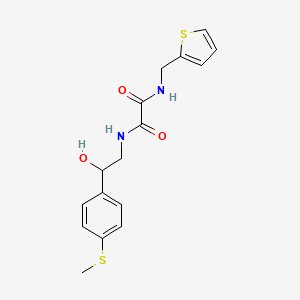
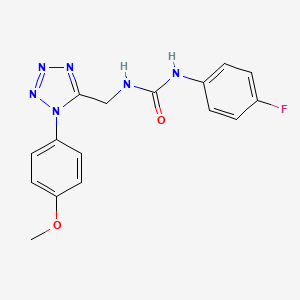


![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
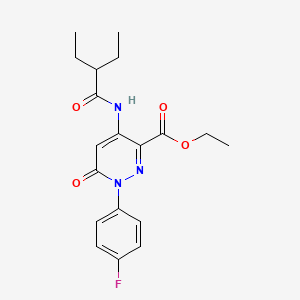
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)

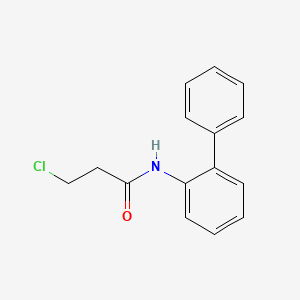
![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)
